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Compound of Interest

Compound Name: Tetrakis(3-aminopropyl)ammonium

Cat. No.: B039011 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the characterization of

Tetrakis(3-aminopropyl)ammonium, a branched polyamine with significant potential in

biomaterial and drug delivery applications. The structural elucidation and purity assessment are

achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and

Electrospray Ionization Mass Spectrometry (ESI-MS). Detailed experimental methodologies

and expected data are presented to facilitate the comprehensive analysis of this compound.

Introduction
Tetrakis(3-aminopropyl)ammonium is a unique branched polyamine featuring a central

quaternary ammonium core.[1] This structure imparts a high positive charge density, making it

a compelling candidate for applications requiring strong electrostatic interactions, such as gene

delivery, nucleic acid stabilization, and the formation of poly-ion complexes with anionic

biomolecules.[1] Accurate and thorough characterization is crucial to ensure the identity, purity,

and suitability of Tetrakis(3-aminopropyl)ammonium for its intended applications. This note

outlines the use of ¹H NMR, ¹³C NMR, and ESI-Mass Spectrometry as definitive analytical

techniques for this purpose.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of Tetrakis(3-
aminopropyl)ammonium.[1] ¹H NMR is used to identify the different proton environments

within the aminopropyl chains, while ¹³C NMR confirms the number and types of carbon atoms.

Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to determine the molecular

weight of the cation and to study its fragmentation pattern, further confirming its identity. The

permanent positive charge on the quaternary ammonium center makes it highly suitable for

positive ion mode ESI-MS.

Experimental Protocols
NMR Spectroscopy
3.1.1 Sample Preparation

Dissolve 5-10 mg of Tetrakis(3-aminopropyl)ammonium salt (e.g., chloride or bromide

salt) in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or 3-

(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, if not

already present in the solvent.

Transfer the solution to a 5 mm NMR tube.

3.1.2 Instrumentation and Data Acquisition

Spectrometer: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64 scans, depending on sample concentration.

Relaxation Delay: 1-5 seconds.
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Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., p_decouple).

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.
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Figure 1: Experimental workflow for NMR analysis.
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Mass Spectrometry
3.2.1 Sample Preparation

Prepare a stock solution of Tetrakis(3-aminopropyl)ammonium at a concentration of 1

mg/mL in a suitable solvent (e.g., methanol, water, or acetonitrile).

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

3.2.2 Instrumentation and Data Acquisition

Mass Spectrometer: An Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole

Time-of-Flight (Q-TOF) mass spectrometer.

Ionization Mode: Positive Ion Electrospray (+ESI).

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

MS Scan Range: m/z 50-500.

MS/MS Analysis: For fragmentation studies, select the parent ion (m/z 246.27) and apply

collision-induced dissociation (CID) with varying collision energies.
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Figure 2: Experimental workflow for ESI-MS analysis.
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Data Presentation
Expected NMR Data
The following tables summarize the expected chemical shifts for Tetrakis(3-
aminopropyl)ammonium. The structure and atom numbering are provided in Figure 3.

Structure of Tetrakis(3-aminopropyl)ammonium with atom numbering for NMR

Figure 3: Structure of Tetrakis(3-aminopropyl)ammonium with atom numbering for NMR

assignments.

Table 1: Expected ¹H NMR Chemical Shifts

Proton Multiplicity
Expected Chemical
Shift (δ, ppm)

Integration

H-1 Triplet ~ 2.7 - 2.9 8H

H-2 Multiplet ~ 1.7 - 1.9 8H

H-3 Triplet ~ 3.1 - 3.3 8H

-NH₂ Broad Singlet ~ 1.5 - 2.5 (variable) 8H

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon Expected Chemical Shift (δ, ppm)

C-1 ~ 40 - 42

C-2 ~ 25 - 28

C-3 ~ 55 - 58

Note: The quaternary carbon (Cq) signal may be weak or not observed due to the lack of

attached protons and long relaxation times.
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Expected Mass Spectrometry Data
The positive ion ESI-MS spectrum is expected to show a prominent peak for the molecular ion.

Table 3: Expected ESI-MS Data

Ion Description Expected m/z

Molecular Ion [M]⁺ 246.27

Note: The exact mass of the Tetrakis(3-aminopropyl)ammonium cation (C₁₂H₃₂N₅⁺) is

calculated to be 246.2658. The observed m/z should be within a narrow tolerance of this value

in high-resolution mass spectrometry.

Expected Fragmentation:

Collision-induced dissociation (CID) of the parent ion (m/z 246.27) is expected to result in the

loss of one or more of the aminopropyl arms. A common fragmentation pathway for quaternary

ammonium compounds is the neutral loss of an alkyl group. In this case, the loss of an

aminopropyl radical or a related neutral species is anticipated.

[M]+ (m/z 246.27)

Loss of C3H7N

Loss of C3H8N2

Fragment Ion (m/z 189.20)

Fragment Ion (m/z 188.19)

Click to download full resolution via product page

Figure 4: Plausible fragmentation pathways for Tetrakis(3-aminopropyl)ammonium.

Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a robust and

comprehensive approach for the characterization of Tetrakis(3-aminopropyl)ammonium. The

detailed protocols and expected data presented in this application note serve as a valuable
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resource for researchers working with this and similar polyamine compounds, ensuring

accurate structural verification and quality control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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